Cas no 886947-28-0 (2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide)

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide
-
- Inchi: 1S/C23H21N3O3S2/c1-16-11-20-21(12-17(16)2)30-23(25-20)26(14-18-7-6-10-24-13-18)22(27)15-31(28,29)19-8-4-3-5-9-19/h3-13H,14-15H2,1-2H3
- InChI Key: QYRBMBKFNQFWAG-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC(C)=C(C)C=C2S1)CC1=CC=CN=C1)(=O)CS(C1=CC=CC=C1)(=O)=O
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2654-0601-10μmol |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2654-0601-4mg |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2654-0601-40mg |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2654-0601-100mg |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2654-0601-20μmol |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2654-0601-2mg |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2654-0601-15mg |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2654-0601-75mg |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2654-0601-2μmol |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2654-0601-20mg |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
886947-28-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide Related Literature
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide
Chemical and Pharmacological Profile of 2-(Benzenesulfonyl)-N-(5,6-Dimethyl-1,3-Benzothiazol-2-Yl)-N-(Pyridin-3-Yl)Methylacetamide (CAS No: 886947-28-0)
The compound 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide, identified by the CAS registry number 886947-28-0, represents a structurally complex organic sulfur-containing molecule with emerging significance in medicinal chemistry and pharmacology. This compound integrates multiple pharmacophoric elements—benzenesulfonyl, 5,6-dimethylbenzothiazole, and pyridin-3-yl groups—into a single framework, enabling its exploration as a potential therapeutic agent in drug discovery pipelines.
Benzothiazole derivatives are well-documented for their diverse biological activities, including anti-inflammatory and antitumor properties. In this compound, the 5,6-dimethyl substitution on the benzothiazole core likely enhances metabolic stability while preserving bioactivity. The benzenesulfonyl moiety, often used as a bioisostere of carboxylic acids or esters in drug design, contributes to improved solubility and receptor binding affinity. Meanwhile, the pyridin-3-yl group, attached via an acetylamide linker, introduces electronic and steric characteristics that may modulate selectivity toward specific biological targets.
In recent studies published in Nature Communications, researchers demonstrated that analogs of this compound exhibit potent inhibition of histone deacetylase (HDAC) isoforms 1 and 6 at submicromolar concentrations (Ki = 0.14 μM). This activity aligns with emerging strategies targeting epigenetic regulators for cancer therapy. The unique structural combination of sulfonamide, methylated benzothiazole, and nitrogen heterocycles appears to synergistically enhance HDAC inhibition compared to conventional hydroxamic acid-based inhibitors.
Synthetic advancements reported in the Journal of Medicinal Chemistry (2023) have optimized the preparation of this compound through a convergent approach involving microwave-assisted Suzuki coupling and palladium-catalyzed amidation steps. The use of a protected pyridine intermediate minimized side reactions during the critical acetylation phase, achieving an overall yield improvement from 47% to 71%. This optimization highlights the molecule's synthetic accessibility for large-scale preclinical evaluation.
In vitro pharmacokinetic profiling reveals favorable properties: logP value of 4.2 indicates acceptable lipophilicity for membrane permeation without excessive toxicity risks observed at therapeutic doses (LD50 > 500 mg/kg in mice models). The compound's metabolic stability was confirmed through liver microsomal incubations (t½ > 9 hours), suggesting potential once-daily dosing regimens if translated to clinical settings.
A groundbreaking study published in Cancer Research demonstrated tumor growth inhibition exceeding 75% in xenograft models of triple-negative breast cancer when combined with PARP inhibitors—a synergistic effect attributed to simultaneous epigenetic modulation and DNA repair pathway disruption. The selective cytotoxicity against cancer cells (IC50 = 1.8 μM vs normal fibroblasts IC50 > 50 μM) underscores its therapeutic index potential.
Molecular docking simulations using AutoDock Vina revealed interactions between the benzothiazole methyl groups and hydrophobic pockets within HDAC enzymes' catalytic domains. The pyridine ring's nitrogen atom forms hydrogen bonds with key residues (Asn97 in HDAC1), while the benzenesulfonyl group stabilizes enzyme-inhibitor complexes through π-cation interactions with nearby arginine residues—a mechanism validated experimentally through site-directed mutagenesis assays.
Ongoing investigations focus on optimizing prodrug formulations to enhance oral bioavailability (currently ~34% in rats). Researchers are exploring fatty acid conjugates linked via ester bonds that cleave under physiological conditions to regenerate active parent drug while improving gastrointestinal absorption—a strategy validated by preliminary studies showing dose proportionality up to 10 mg/kg oral administration.
This multifunctional molecule exemplifies modern drug design principles where structural elements like the methylated benzothiazole core, sulfonamide group, and nitrogen heterocycles are strategically combined to achieve dual targeting of epigenetic pathways while maintaining pharmacokinetic viability. Its promising preclinical profile positions it as a compelling candidate for Phase I trials in oncology indications where HDAC dysregulation plays critical roles such as leukemia or solid tumors with mesenchymal transition phenotypes.
886947-28-0 (2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide) Related Products
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)



